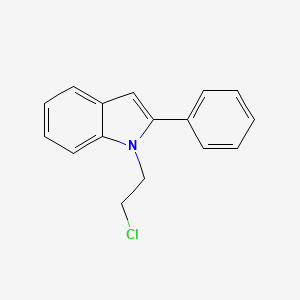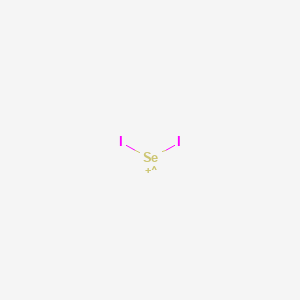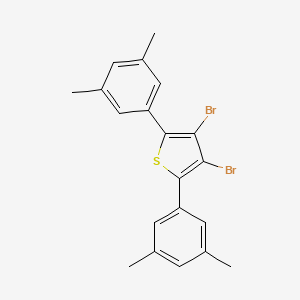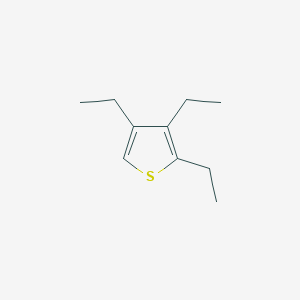
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyhexa-dienedioic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and the application of crystallization techniques for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, oxidized, or reduced forms, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and properties.
4-Chlorobenzeneacetic acid: Another related compound with similar functional groups but distinct chemical behavior.
Propiedades
Número CAS |
920283-78-9 |
|---|---|
Fórmula molecular |
C12H9ClO5 |
Peso molecular |
268.65 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C12H9ClO5/c13-9-3-1-7(2-4-9)8(6-11(15)16)5-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18) |
Clave InChI |
RKOSYCDMKGTYKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CC(=O)O)C=C(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

